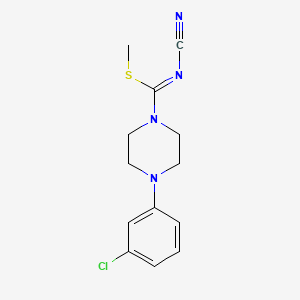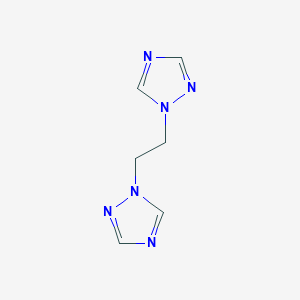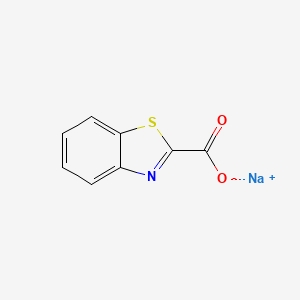
Methyl trityl-D-serinate
Übersicht
Beschreibung
Methyl N-trityl-D-serinate is a chemical compound with the molecular formula C23H23NO3. It has an average mass of 361.434 Da and a monoisotopic mass of 361.167786 Da . It is also known by other names such as D-Serine, N-(triphenylmethyl)-, methyl ester, and Methyl (2R)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate .
Synthesis Analysis
The synthesis of trityl moieties like Methyl N-trityl-D-serinate involves several steps. The triphenylmethyl (trityl) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides .Molecular Structure Analysis
The molecular structure of Methyl N-trityl-D-serinate consists of 23 carbon atoms, 23 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m1/s1 .Chemical Reactions Analysis
Trityl cations, such as those found in Methyl N-trityl-D-serinate, are broadly identified organic compounds due to their several uses, such as a protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions . Trityl cations have also been applied as neutral Lewis acids in different chemical reactions .Physical And Chemical Properties Analysis
Methyl N-trityl-D-serinate has a density of 1.2±0.1 g/cm3, a boiling point of 538.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has a molar refractivity of 104.9±0.3 cm3, and it accepts 4 hydrogen bonds and donates 2 .Wissenschaftliche Forschungsanwendungen
Methyl trityl-D-serinate has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein folding, and drug delivery. It has also been used in the synthesis of other molecules, such as peptides and amines.
Wirkmechanismus
Methyl trityl-D-serinate has been found to interact with certain proteins and enzymes in the body, leading to changes in their structure and function. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and proteases, as well as to interact with certain proteins, such as G-proteins and ion channels.
Biochemical and Physiological Effects
This compound has been found to possess certain biochemical and physiological effects. It has been found to be an inhibitor of certain enzymes, such as cytochrome P450 and proteases, and to interact with certain proteins, such as G-proteins and ion channels. It has also been found to have an effect on cell signaling pathways, as well as to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Methyl trityl-D-serinate in lab experiments has several advantages. It is a relatively inexpensive molecule to synthesize, and it is relatively easy to work with. Additionally, it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in lab experiments. It can be difficult to obtain in large quantities, and it may not be suitable for certain experiments due to its relatively short half-life.
Zukünftige Richtungen
There are a variety of potential future directions for the use of Methyl trityl-D-serinate in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as to study drug delivery and drug targeting. Additionally, it could be used to study the effects of certain drugs on the body, and to study the effects of certain environmental toxins on the body. It could also be used to study the effects of certain genetic mutations on the body, as well as to study the effects of certain diseases on the body. Finally, it could be used to study the effects of certain drugs on the brain, and to study the effects of certain environmental toxins on the brain.
Safety and Hazards
Methyl N-trityl-D-serinate is classified under GHS07, with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P302+P352, advising to avoid breathing dust/fume/gas/mist/vapours/spray and to wash with plenty of soap and water if it comes into contact with the skin .
Eigenschaften
IUPAC Name |
methyl (2R)-3-hydroxy-2-(tritylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWQKKSNNYYEK-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)


![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)
![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B3086806.png)
![3-[4-(5-Pentyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B3086809.png)






![2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3086853.png)